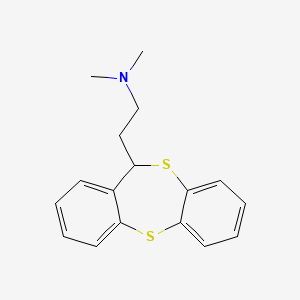









|
REACTION_CXSMILES
|
CN(C)C[CH2:4][CH:5]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[S:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.C([Li])CCC.[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29]CCl>CCOCC.CCCCCC>[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29][CH2:4][CH:5]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[S:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2
|


|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCCl)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for another 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
The basic product was then extracted with dilute hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the base extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
Processing of the extract yielded 3.7 g for oily base which
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a column of 200 g neutral of aluminium oxide (activity II)
|
|
Type
|
WASH
|
|
Details
|
A small amount of less polar impurities was initially eluted with benzene which
|
|
Type
|
WASH
|
|
Details
|
then eluted 2.89 g of a homogeneous oily base which
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |